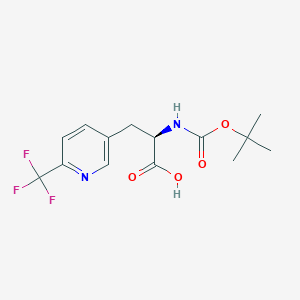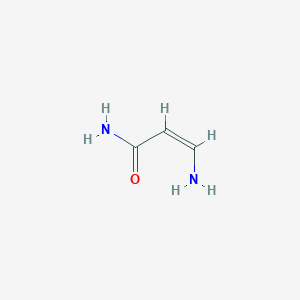
(Z)-3-Aminoacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-Aminoacrylamide is an organic compound characterized by the presence of an amino group attached to an acrylamide backbone. This compound is notable for its geometric configuration, where the substituents on the double bond are on the same side, denoted by the (Z) notation. It is a versatile molecule with applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Aminoacrylamide typically involves the reaction of acrylonitrile with ammonia under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the addition of the amino group to the acrylonitrile. The reaction conditions include moderate temperatures (around 50-100°C) and pressures (1-5 atm) to ensure the selective formation of the (Z) isomer.
Industrial Production Methods: On an industrial scale, this compound is produced using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of high-purity acrylonitrile and ammonia, along with advanced catalysts to optimize the reaction efficiency. The product is then purified through distillation and recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: (Z)-3-Aminoacrylamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The double bond can be reduced to form saturated amides.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted acrylamides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Nitroacrylamide or nitrosoacrylamide.
Reduction: Propionamide derivatives.
Substitution: Substituted acrylamides with various functional groups.
Scientific Research Applications
Chemistry: (Z)-3-Aminoacrylamide is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers with specific properties.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor agonists.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of anticancer agents and antimicrobial drugs.
Industry: this compound is utilized in the production of specialty chemicals, adhesives, and coatings due to its reactive functional groups.
Mechanism of Action
The mechanism by which (Z)-3-Aminoacrylamide exerts its effects involves the interaction of its amino group with various molecular targets. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The compound’s double bond allows it to participate in conjugation reactions, enhancing its reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Acrylamide: Lacks the amino group, making it less reactive in certain applications.
N-Methylacrylamide: Contains a methyl group instead of an amino group, altering its chemical properties.
3-Aminopropionamide: Saturated analog with different reactivity and applications.
Uniqueness: (Z)-3-Aminoacrylamide’s unique combination of an amino group and a double bond in the (Z) configuration provides distinct reactivity and binding properties, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C3H6N2O |
|---|---|
Molecular Weight |
86.09 g/mol |
IUPAC Name |
(Z)-3-aminoprop-2-enamide |
InChI |
InChI=1S/C3H6N2O/c4-2-1-3(5)6/h1-2H,4H2,(H2,5,6)/b2-1- |
InChI Key |
QHAKAGPSCONBON-UPHRSURJSA-N |
Isomeric SMILES |
C(=C\N)\C(=O)N |
Canonical SMILES |
C(=CN)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (R)-8-amino-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B12981742.png)

![(5S)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12981755.png)
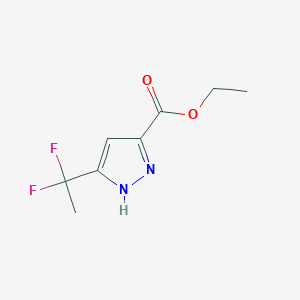
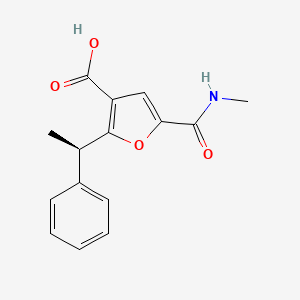
![2-(8-Chloro-2,3,4,5-tetrahydro-6H-benzo[b][1,4]thiazocin-6-yl)acetonitrile](/img/structure/B12981779.png)
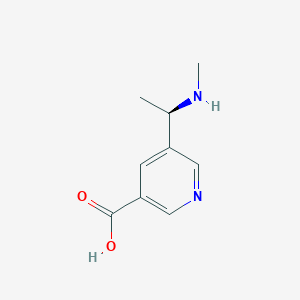
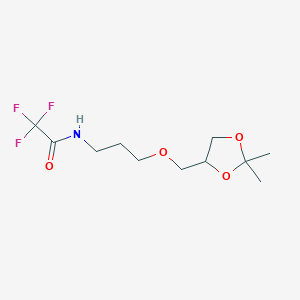
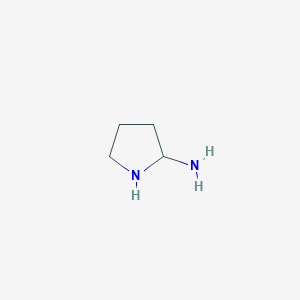
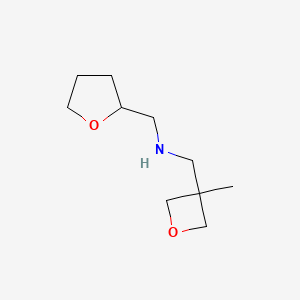
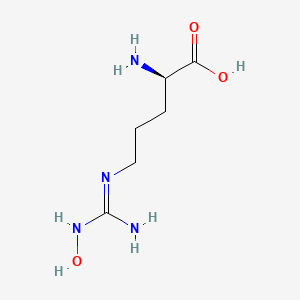
![6'-Bromospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one](/img/structure/B12981833.png)
![2-Bromo-5,6-difluorobenzo[d]thiazole](/img/structure/B12981835.png)
